molecular formula C11H12FNO3 B2455043 4-[(4-Fluorophenyl)formamido]butanoic acid CAS No. 926258-95-9

4-[(4-Fluorophenyl)formamido]butanoic acid

Cat. No.: B2455043
CAS No.: 926258-95-9
M. Wt: 225.219
InChI Key: KUORYIVIRXDREX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Fluorophenyl)formamido]butanoic acid is an organic compound with the molecular formula C11H12FNO3 and a molecular weight of 225.22 g/mol It is characterized by the presence of a fluorophenyl group attached to a formamido butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)formamido]butanoic acid typically involves the reaction of 4-fluorobenzoyl chloride with butanoic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

4-Fluorobenzoyl chloride+Butanoic acidBase4-[(4-Fluorophenyl)formamido]butanoic acid\text{4-Fluorobenzoyl chloride} + \text{Butanoic acid} \xrightarrow{\text{Base}} \text{this compound} 4-Fluorobenzoyl chloride+Butanoic acidBase​4-[(4-Fluorophenyl)formamido]butanoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)formamido]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formamido group to an amine group.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

4-[(4-Fluorophenyl)formamido]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)formamido]butanoic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects . The formamido group can participate in hydrogen bonding and other interactions, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Fluorophenyl)formamido]butanoic acid is unique due to the presence of both the fluorophenyl and formamido groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(4-fluorobenzoyl)amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15/h3-6H,1-2,7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUORYIVIRXDREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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